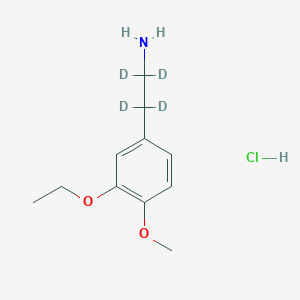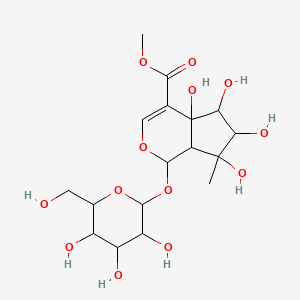
2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride is a stable isotope-labeled compound. It is used as a reference standard in various scientific research applications. The compound is characterized by its high chemical purity and is often utilized in studies involving stable isotopes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of the phenyl ethylamine backbone, followed by the introduction of ethoxy and methoxy groups. Deuterium atoms are then incorporated into the molecule through specific reaction conditions that ensure the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to achieve high purity and yield. The process involves the use of specialized equipment to handle deuterium gas and other reagents. The final product is purified through crystallization or chromatography techniques to ensure it meets the required standards for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification of similar compounds.
Biology: In studies involving metabolic pathways and enzyme kinetics.
Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the development of new materials and chemical processes that require precise isotopic labeling.
Wirkmechanismus
The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track the compound’s behavior in various systems. The molecular pathways involved depend on the specific application, such as enzyme interactions in biological studies or reaction mechanisms in chemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dihydroxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride: Another stable isotope-labeled compound used in similar research applications.
4-Methoxyphenethylamine: A precursor for the synthesis of various organic compounds.
Uniqueness
2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification, making it a valuable tool in various scientific fields.
Eigenschaften
Molekularformel |
C11H18ClNO2 |
|---|---|
Molekulargewicht |
235.74 g/mol |
IUPAC-Name |
1,1,2,2-tetradeuterio-2-(3-ethoxy-4-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2;/h4-5,8H,3,6-7,12H2,1-2H3;1H/i6D2,7D2; |
InChI-Schlüssel |
YXLSDLKSKODYFG-FEUVXQGESA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OC)OCC)C([2H])([2H])N.Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CCN)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one](/img/structure/B12299615.png)
![[11-(3,4,5-Trimethoxyphenyl)-5,7,14-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-trien-15-yl]methanol](/img/structure/B12299616.png)
![6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299619.png)
![2-(4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12299620.png)

![N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B12299638.png)
![4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate](/img/structure/B12299644.png)
![10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one](/img/structure/B12299651.png)

![2-[[(E)-2-[[1-[1-[3-amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12299672.png)
![6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299679.png)
![(2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12299686.png)

